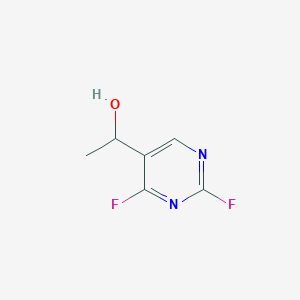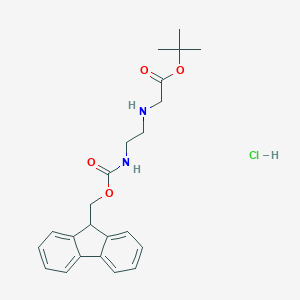
trans-1-Heptenylboronsäure-Pinacolester
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of trans-1-Heptenylboronic acid pinacol ester can be achieved via palladium-catalyzed cross-coupling reactions. Takagi et al. (2002) described the synthesis of 1-alkenylboronic acid pinacol esters through the reaction of bis(pinacolato)diboron with 1-alkenyl halides or triflates, which proceeded in high yields with complete retention of configuration of the double bonds, indicating a method for the synthesis of trans-1-Heptenylboronic acid pinacol ester (Takagi, Takahashi, Ishiyama, & Miyaura, 2002).
Molecular Structure Analysis
The molecular structure of trans-1-Heptenylboronic acid pinacol ester, like other arylboronic esters, exhibits unique phosphorescence properties. Shoji et al. (2017) discovered that simple arylboronic esters show phosphorescence at room temperature, indicating that the molecular structure of these compounds, including trans-1-Heptenylboronic acid pinacol ester, is key to their photophysical properties (Shoji et al., 2017).
Chemical Reactions and Properties
Trans-1-Heptenylboronic acid pinacol ester participates in various chemical reactions, including Suzuki-Miyaura cross-coupling and allylic arylation. Watanabe et al. (2014) reported the allylic arylation of cinnamyloxyphenylboronic acid pinacol esters, demonstrating the compound's reactivity and potential for creating complex organic molecules (Watanabe, Mino, Abe, Kogure, & Sakamoto, 2014).
Physical Properties Analysis
The physical properties of trans-1-Heptenylboronic acid pinacol ester, such as solubility and stability, are crucial for its handling and application in organic synthesis. Achilli et al. (2013) discussed the susceptibility of phenylboronic pinacol esters to hydrolysis at physiological pH, which is essential for understanding the stability and storage conditions of trans-1-Heptenylboronic acid pinacol ester (Achilli, Ciana, Fagnoni, Balduini, & Minetti, 2013).
Chemical Properties Analysis
The chemical properties of trans-1-Heptenylboronic acid pinacol ester are influenced by its boronic ester functionality. Research by Cui et al. (2017) on the synthesis of H2O2-cleavable poly(ester-amide)s illustrates the reactive nature of phenylboronic acid esters, including trans-1-Heptenylboronic acid pinacol ester, in polymer chemistry, highlighting its potential as a building block in responsive polymeric materials (Cui, Zhang, Du, & Li, 2017).
Wissenschaftliche Forschungsanwendungen
Palladium-katalysierte Kreuzkupplung
Diese Verbindung wird als Substrat in palladium-katalysierten Kreuzkupplungsreaktionen mit Olefinen verwendet, die substituierte 1,3-Diene liefern . Diese Reaktion ist ein wichtiger Schritt bei der Synthese verschiedener organischer Verbindungen, darunter Arzneimittel und Materialien für die organische Elektronik .
Synthese von 1,3-Dienen
Die Verbindung kann zur Synthese von 1,3-Dienen verwendet werden . Diese Strukturen sind in der organischen Chemie und Materialwissenschaft wichtig, da sie in vielen Naturprodukten vorkommen und bei der Herstellung von synthetischen Polymeren verwendet werden .
Hochselektiver Katalysator
In Kombination mit Palladium kann trans-1-Heptenylboronsäure-Pinacolester die Kohlenstoff-Kohlenstoff-Kupplungsreaktion effektiv katalysieren . Diese Reaktion ist fundamental in der organischen Synthese und ermöglicht die Bildung komplexer Moleküle aus einfacheren Vorläufern .
Materialwissenschaftliche Forschung
Aufgrund seiner einzigartigen Eigenschaften kann diese Verbindung in der materialwissenschaftlichen Forschung verwendet werden . Beispielsweise kann es bei der Entwicklung neuer Materialien mit verbesserten mechanischen, thermischen oder elektrischen Eigenschaften verwendet werden .
Chemische Synthese
Diese Verbindung kann bei der Synthese verschiedener anderer Chemikalien verwendet werden
Wirkmechanismus
Target of Action
It is known to be used as a substrate in palladium-catalyzed cross-coupling reactions . In these reactions, the compound interacts with olefins to produce substituted 1,3-dienes .
Mode of Action
In palladium-catalyzed cross-coupling reactions, trans-1-Heptenylboronic acid pinacol ester interacts with olefins. The boronic ester group in the compound facilitates the coupling reaction, leading to the formation of substituted 1,3-dienes .
Pharmacokinetics
It’s important to note that boronic pinacol esters, in general, are susceptible to hydrolysis, especially at physiological ph . This could potentially affect the bioavailability of the compound.
Result of Action
The primary result of the action of trans-1-Heptenylboronic acid pinacol ester is the formation of substituted 1,3-dienes in palladium-catalyzed cross-coupling reactions . These products can have various molecular and cellular effects, depending on their specific structures and functional groups.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of trans-1-Heptenylboronic acid pinacol ester. For instance, the rate of hydrolysis of boronic pinacol esters is strongly influenced by pH . Therefore, the compound’s action and stability could be affected by the pH of the environment in which it is used.
Eigenschaften
IUPAC Name |
2-[(E)-hept-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25BO2/c1-6-7-8-9-10-11-14-15-12(2,3)13(4,5)16-14/h10-11H,6-9H2,1-5H3/b11-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHEDFAYNMNXKGM-ZHACJKMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/CCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70569730 | |
| Record name | 2-[(1E)-Hept-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70569730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
169339-75-7 | |
| Record name | 2-[(1E)-Hept-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70569730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-Methyl-3,4-diazabicyclo[4.1.0]heptane-2,5-dione](/img/structure/B63354.png)




![1,2-Dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B63361.png)

![1-[(Tert-butyl)oxycarbonyl]-3-(4-chlorobenzyl)piperidine-3-carboxylic acid](/img/structure/B63365.png)
